4-Hydroxybutyl 4-methylbenzenesulfonate
Description
Properties
CAS No. |
6972-09-4 |
|---|---|
Molecular Formula |
C11H16O4S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
4-hydroxybutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H16O4S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7,12H,2-3,8-9H2,1H3 |
InChI Key |
STLYIJKWJRYPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCO |
Origin of Product |
United States |
Preparation Methods
Procedure
Reagents :
- 1,4-Butanediol (1.0 equiv)
- Tosyl chloride (1.1 equiv)
- Triethylamine (2.2 equiv) or sodium carbonate (2.2 equiv)
- Solvent: Dichloromethane (DCM) or toluene/water biphasic system
Steps :
- Dissolve 1,4-butanediol and base (e.g., triethylamine) in DCM at 0–5°C.
- Add TsCl dropwise to the solution under vigorous stirring.
- Maintain the temperature at 0–5°C for 1–2 hours, then warm to room temperature and stir for 12–18 hours.
- Quench the reaction with water, separate the organic layer, and wash with 10% sodium bicarbonate.
- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Key Reaction Parameters
| Parameter | Optimal Condition |
|---|---|
| Temperature | 0–5°C (initial), then 20–25°C |
| Solvent | DCM or toluene/water (4:1 v/v) |
| Base | Triethylamine or Na₂CO₃ |
| Reaction Time | 12–24 hours |
Alternative Method Using Tosyl Anhydride
For substrates sensitive to HCl byproducts, tosyl anhydride may replace TsCl5.
Procedure
Reagents :
- 1,4-Butanediol (1.0 equiv)
- Tosyl anhydride (1.1 equiv)
- Triethylamine (2.2 equiv)
- Solvent: Anhydrous DCM
Steps :
- Cool the reaction mixture to 0°C.
- Add tosyl anhydride and triethylamine sequentially.
- Stir at 0°C for 45 minutes, then warm to room temperature.
- Work up as described in Section 1.1.
Biphasic Solvent System for Scalability
A toluene/water biphasic system minimizes hydrolysis of TsCl and improves yields in industrial settings7.
Procedure
Reagents :
- 1,4-Butanediol (1.0 equiv)
- TsCl (1.1 equiv)
- Sodium carbonate (2.2 equiv)
- Solvent: Toluene/water (4:1 v/v)
Steps :
- Dissolve 1,4-butanediol and Na₂CO₃ in the aqueous phase.
- Add TsCl dissolved in toluene dropwise at 0–5°C.
- Stir vigorously for 18 hours, separate layers, and concentrate the organic phase.
Critical Analysis of Methods
Advantages
- High Efficiency : Tosyl chloride reactions achieve >85% yield under mild conditions9.
- Scalability : Biphasic systems reduce solvent waste and improve phase separation10.
- Versatility : Adaptable to sensitive substrates (e.g., using tosyl anhydride)11.
Challenges
- Di-Tosylation Risk : Excess TsCl or elevated temperatures may lead to over-reaction.
- Purification : Requires careful washing to remove unreacted TsCl and base.
-
CN101786973B (Synthesis of sodium 4-methylbenzenesulfinate) ↩
-
JoVE Protocol (Preparation of bicyclic aziridinium tosylates) ↩
-
JoVE Protocol (Preparation of bicyclic aziridinium tosylates) ↩
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JoVE Protocol (Preparation of bicyclic aziridinium tosylates) ↩
-
CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
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CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
-
CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
-
CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
-
CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
-
CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
-
CN113045416A (Preparation of (R)-3-hydroxybutyryl-(R)-3-hydroxybutyl ester) ↩
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of 4-oxobutyl 4-methylbenzenesulfonate.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-Oxobutyl 4-methylbenzenesulfonate.
Reduction: 4-Hydroxybutyl 4-methylbenzenesulfonate.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
4-Hydroxybutyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl 4-methylbenzenesulfonate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfonate group can act as a leaving group in nucleophilic substitution reactions. These interactions can influence the reactivity and stability of the compound in different chemical environments.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Chain Length and Hydrophilicity
The length of the hydroxyalkyl chain significantly impacts physicochemical properties:
- 3-Hydroxypropyl 4-methylbenzenesulfonate (C${10}$H${14}$O$_4$S): The shorter 3-hydroxypropyl group reduces hydrophilicity compared to the 4-hydroxybutyl analog. This difference is reflected in NMR chemical shifts (e.g., δ 1.60–1.70 ppm for butyl vs. δ 1.50–1.55 ppm for propyl), indicating altered electronic environments .
- 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate (C${12}$H${18}$O$_6$S): The ether-linked hydroxyethoxyethyl chain enhances water solubility, making it suitable for aqueous-phase reactions or drug delivery systems .
Table 1: Impact of Substituent Chain Length
Aromatic Substituents and Electronic Effects
Substituents on the aromatic ring modulate reactivity and biological activity:
- 3-Hydroxy-2-iodophenyl tosylate (C${13}$H${11}$IO$_4$S): The electron-withdrawing iodine atom and hydroxyl group enhance electrophilicity, favoring Suzuki coupling or halogen-exchange reactions. This compound’s synthesis achieved a 65% yield, highlighting efficient iodination strategies .
- 4-Carboxyphenyl tosylate (C${14}$H${12}$O$_5$S): The carboxylic acid group introduces acidity (pKa ~4–5), enabling pH-dependent solubility and coordination chemistry. It serves as a precursor for functionalized polymers .
Table 2: Aromatic Substituent Effects
Biological Activity
4-Hydroxybutyl 4-methylbenzenesulfonate (CAS No. 6972-09-4) is a sulfonate compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
4-Hydroxybutyl 4-methylbenzenesulfonate is characterized by its sulfonate group, which enhances its solubility in water and biological fluids. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Mechanisms of Biological Activity
The biological activity of 4-hydroxybutyl 4-methylbenzenesulfonate can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, altering metabolic pathways in cells.
- Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways.
In Vitro Studies
Recent studies have demonstrated the compound's effects on various cell lines:
- Cell Proliferation : In a study assessing the antiproliferative effects, 4-hydroxybutyl 4-methylbenzenesulfonate showed significant inhibition of cell growth in cancer cell lines, suggesting potential as an anticancer agent .
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity, indicating that higher concentrations could lead to increased cell death .
| Study | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| A | SU-DHL-4 | 25 | Antiproliferative |
| B | OCI-Ly1 | 30 | Cytotoxicity |
Case Studies
- Anticancer Activity : A study focused on the compound's ability to induce apoptosis in lymphoma cells demonstrated that treatment with 4-hydroxybutyl 4-methylbenzenesulfonate resulted in significant activation of caspases, key enzymes in the apoptotic pathway .
- Enzyme Interaction : Research indicated that the compound inhibits specific enzymes involved in metabolic processes, leading to altered cellular metabolism and growth inhibition .
Applications
The biological activities of 4-hydroxybutyl 4-methylbenzenesulfonate suggest several potential applications:
- Pharmaceutical Development : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development as an anticancer drug.
- Chemical Synthesis : As a versatile reagent, it can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-hydroxybutyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonation of 4-hydroxybutanol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine). Reaction optimization includes controlling stoichiometry (1:1 molar ratio of alcohol to sulfonyl chloride), temperature (0–5°C to minimize side reactions), and solvent (dry dichloromethane or THF). Post-synthesis purification involves column chromatography or recrystallization. Alternative routes may employ Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine for sterically hindered alcohols .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-hydroxybutyl 4-methylbenzenesulfonate?
- Methodological Answer :
- 1H/13C NMR : Key signals include the sulfonate group (δ ~7.7–7.8 ppm for aromatic protons, δ ~48–50 ppm for the sulfonate carbon) and the hydroxybutyl chain (δ ~1.6–4.0 ppm for aliphatic protons).
- FT-IR : Peaks at ~1170 cm⁻¹ (S=O asymmetric stretch) and ~1360 cm⁻¹ (S=O symmetric stretch) confirm sulfonate formation.
- HPLC/MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS in negative ion mode ([M−H]⁻) assess purity and molecular weight .
Q. How is X-ray crystallography applied to resolve the crystal structure of sulfonate esters like 4-hydroxybutyl 4-methylbenzenesulfonate?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include space group determination (e.g., monoclinic P21/n), lattice constants (e.g., a = 14.6392 Å, b = 5.7111 Å), and hydrogen-bonding networks. Challenges include crystal growth in polar solvents (e.g., ethanol/water mixtures) and resolving disorder in the hydroxybutyl chain .
Advanced Research Questions
Q. What mechanistic insights exist for the nucleophilic substitution reactions involving 4-methylbenzenesulfonate esters?
- Methodological Answer : The reaction proceeds via an SN2 mechanism, as evidenced by kinetic studies (second-order kinetics) and stereochemical inversion observed in chiral substrates. Computational studies (DFT) reveal transition-state stabilization through hydrogen bonding between the leaving group and nucleophile. Competing elimination (E2) pathways can be minimized by using polar aprotic solvents (e.g., DMF) and low temperatures .
Q. How can researchers address contradictions in reported crystallographic data for sulfonate esters, such as bond-length discrepancies?
- Methodological Answer : Discrepancies often arise from thermal motion or solvent inclusion. Strategies include:
- High-resolution data collection (θ > 25°).
- Hirshfeld surface analysis to identify weak intermolecular interactions.
- Comparative studies with related structures (e.g., cyclohexyl 4-methylbenzenesulfonate) to validate bond-length trends .
Q. What computational approaches are used to predict the reactivity and stability of 4-hydroxybutyl 4-methylbenzenesulfonate in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulates solvation effects and hydrolytic degradation pathways.
- Density Functional Theory (DFT) : Calculates hydrolysis activation energy (ΔG‡) and identifies electrophilic centers susceptible to nucleophilic attack.
- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with hydrolysis rates .
Safety and Handling
Q. What safety protocols are critical when handling 4-methylbenzenesulfonate derivatives in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of sulfonate dust or vapors.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).
- Waste Disposal : Follow institutional guidelines for sulfonate-containing waste, as some derivatives are toxic to aquatic life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
